Structural Differentiation: Bis-Cyanobenzyl Substitution Versus Alogliptin and Other Mono-Cyanobenzyl Impurities
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin possesses a unique bis(2-cyanobenzyl) substitution pattern at both N-1 and N-3 pyrimidinedione positions, distinguishing it from alogliptin (single cyanobenzyl at N-3, methyl at N-1) and its primary N-desmethyl metabolite M-I (single cyanobenzyl, hydrogen at N-1). The molecular formula C₂₅H₂₄N₆O₂ (MW 440.5) [1] differs substantially from alogliptin (C₁₈H₂₁N₅O₂, MW 339.4) [2] and the chloro-precursor Impurity 23 (C₂₀H₁₃ClN₄O₂, MW 376.81) . This structural divergence arises from over-alkylation with 2-cyanobenzyl bromide during alogliptin synthesis, producing a process-specific impurity that serves as a critical marker for synthesis route control [3].
| Evidence Dimension | Molecular weight and molecular formula differentiation |
|---|---|
| Target Compound Data | MW 440.5 g/mol; C₂₅H₂₄N₆O₂; two 2-cyanobenzyl groups (N-1 and N-3 substituted); (R)-configuration at aminopiperidine |
| Comparator Or Baseline | Alogliptin: MW 339.4 g/mol, C₁₈H₂₁N₅O₂; Impurity 23: MW 376.81 g/mol, C₂₀H₁₃ClN₄O₂; Impurity 15: MW 381.4 g/mol, C₂₀H₂₃N₅O₃ |
| Quantified Difference | ΔMW = +101.1 vs. alogliptin; +63.69 vs. Impurity 23; +59.1 vs. Impurity 15 |
| Conditions | Structural assignment by ¹H-NMR, ¹³C-NMR, IR, and HRMS as described in Zhou et al. (2014) for 11 process-related impurities |
Why This Matters
The 101.1 Da mass difference from alogliptin ensures unambiguous detection by LC-MS in selective ion monitoring (SIM) mode, preventing co-elution misidentification that could compromise batch release decisions.
- [1] PubChem CID 11487504. N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin. Molecular weight 440.5 g/mol, C₂₅H₂₄N₆O₂. View Source
- [2] PubChem CID 11450633. Alogliptin. Molecular weight 339.4 g/mol, C₁₈H₂₁N₅O₂. View Source
- [3] Zhou Y, Zhou W, Sun L, Zou Q, Wei P, OuYang P. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. J Sep Sci. 2014;37(11):1248-1255. View Source
